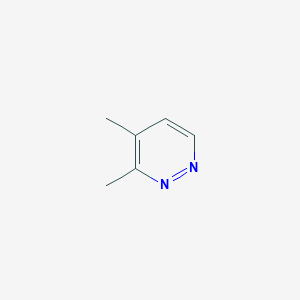
3,4-Dimethylpyridazine
概要
説明
3,4-Dimethylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms The presence of methyl groups at the 3 and 4 positions of the pyridazine ring distinguishes this compound from other pyridazine derivatives
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethylpyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3,4-dimethyl-1,2-diaminobenzene with glyoxal in the presence of an acid catalyst can yield this compound. Another method involves the condensation of 3,4-dimethylpyrazole with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process. The compound is often purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions: 3,4-Dimethylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridazine compounds.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine compounds.
Substitution: Halogenated pyridazine derivatives.
科学的研究の応用
3,4-Dimethylpyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
作用機序
The mechanism of action of 3,4-Dimethylpyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, it may inhibit bacterial enzymes critical for survival.
類似化合物との比較
Pyridazine: The parent compound with no methyl substitutions.
3,6-Dimethylpyridazine: Another dimethyl-substituted pyridazine but with methyl groups at the 3 and 6 positions.
4-Methylpyridazine: A monomethyl-substituted pyridazine.
Uniqueness: 3,4-Dimethylpyridazine is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other pyridazine derivatives, it may exhibit distinct pharmacological properties and reactivity patterns, making it valuable for specific applications in drug development and materials science.
特性
IUPAC Name |
3,4-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-8-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHSNOQBDATHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498340 | |
| Record name | 3,4-Dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-10-0 | |
| Record name | 3,4-Dimethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80498340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















